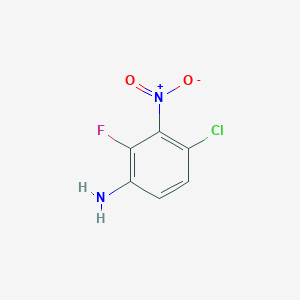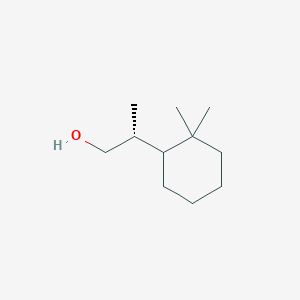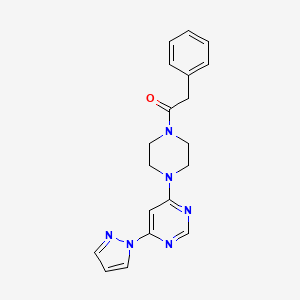
1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as PZ-2891 and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anti-phosphodiesterase-5 Activity
A novel series of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, including the specific structure of interest, have been synthesized and evaluated for their inhibitory activity against phosphodiesterase-5 (PDE-5). These compounds show promise for developing new inhibitors of PDE-5, with implications for treating conditions like erectile dysfunction. The study identified compounds with enhanced inhibitory activity, suggesting a pathway for developing more effective treatments (Ziqin Su et al., 2021).
Anticonvulsant Applications
The compound has been highlighted in the development and validation of HPLC methods for determining related substances in novel anticonvulsant agents. A specific candidate, referred to as "Epimidin," showcases the utility of derivatives in the treatment of convulsive disorders, highlighting the chemical's relevance in pharmaceutical applications focused on neurological health (H. Severina et al., 2021).
Antiviral and Antienteroviral Activities
Research has also been conducted on pyrazolo[3,4-d]pyrimidines for their antiviral and antienteroviral properties. These compounds, including the one of interest, have been found effective against human enteroviruses, particularly coxsackieviruses, demonstrating potent inhibitory effects on virus replication. This indicates potential applications in developing antiviral medications targeting specific viral pathogens (J. Chern et al., 2004).
Anticancer Properties
Further studies have investigated the anticancer properties of derivatives, focusing on their synthesis and in vitro antiproliferative activity against human cancer cell lines. This research identifies the compound's potential as a foundation for anticancer agents, offering insights into mechanisms of action and therapeutic efficacy (L. Mallesha et al., 2012).
Molecular Interaction Studies
Investigations into molecular interactions, particularly with cannabinoid receptors, have been conducted. These studies are crucial for understanding the pharmacodynamics of compounds and their potential therapeutic applications, including pain management and the treatment of neurological disorders (J. Shim et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner . It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound this compound, although active in cellular assays, undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of the action of this compound include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propiedades
IUPAC Name |
2-phenyl-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(13-16-5-2-1-3-6-16)24-11-9-23(10-12-24)17-14-18(21-15-20-17)25-8-4-7-22-25/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAIPLFMOSRPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


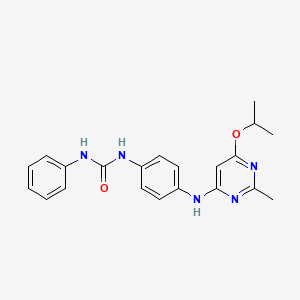
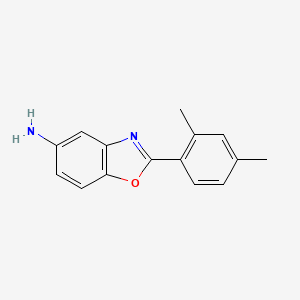


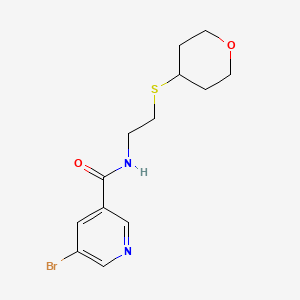
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)

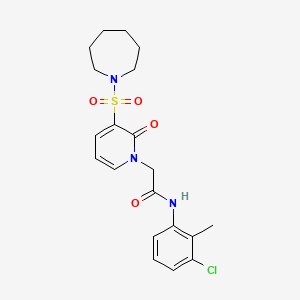

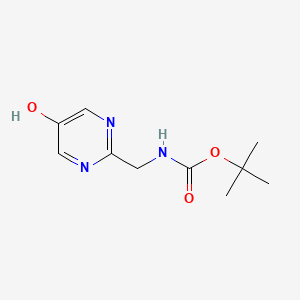
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
